Z-D-Meala-OH

Descripción

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

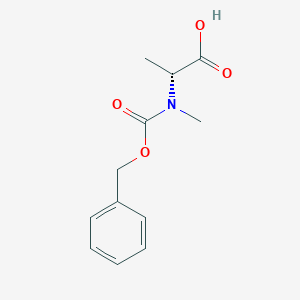

Structure

3D Structure

Propiedades

IUPAC Name |

(2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QGEQKVZQPWSOTI-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C(=O)O)N(C)C(=O)OCC1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80426401 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

68223-03-0 | |

| Record name | Z-D-MEALA-OH | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80426401 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to Z-D-Meala-OH: Chemical Properties, Structure, and Applications

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Meala-OH, known formally as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is a synthetic derivative of the non-proteinogenic amino acid D-alanine.[1][2] As a protected and N-methylated amino acid, it serves as a crucial building block in peptide synthesis, particularly for creating peptides with modified backbones that can confer unique structural and functional properties. N-methylation, for instance, is a common strategy to enhance metabolic stability, increase membrane permeability, and modulate the conformational preferences of peptides, making this compound a valuable reagent in peptidomimetic and drug discovery research.

This technical guide provides a comprehensive overview of the chemical properties, structural features, and experimental considerations for this compound.

Chemical Structure and Identifiers

The structure of this compound features a D-alanine core where the alpha-amino group is protected by a benzyloxycarbonyl (Z or Cbz) group and also bears a methyl substituent.

-

IUPAC Name: (2R)-2-[methyl(phenylmethoxycarbonyl)amino]propanoic acid.[1]

-

Common Synonyms: this compound, Z-D-N-Me-Ala-OH, Z-N-Me-D-Ala-OH.[1]

-

CAS Number: 68223-03-0.[1]

-

Molecular Formula: C12H15NO4.

-

Canonical SMILES: C--INVALID-LINK--N(C)C(=O)OCC1=CC=CC=C1

-

InChI: 1S/C12H15NO4/c1-9(11(14)15)13(2)12(16)17-8-10-6-4-3-5-7-10/h3-7,9H,8H2,1-2H3,(H,14,15)/t9-/m1/s1.

-

InChIKey: QGEQKVZQPWSOTI-SECBINFHSA-N.

Chemical and Physical Properties

The physicochemical properties of this compound are summarized in the table below. It is important to note that some experimental data, such as melting and boiling points, are more readily available for the L-isomer (Z-L-Meala-OH, CAS: 21691-41-8) and are provided here as an approximation.

| Property | Value | Source(s) |

| Molecular Weight | 237.25 g/mol | |

| Appearance | White to off-white solid powder | |

| Melting Point | 54-56 °C (for L-isomer) | |

| Boiling Point | 389.5 ± 31.0 °C (Predicted, for L-isomer) | |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone (for L-isomer) | |

| Storage Conditions | Powder: -20°C (3 years), 4°C (2 years). In solvent: -80°C (6 months), -20°C (1 month) |

Spectroscopic Properties

Detailed experimental spectroscopic data (such as 1H NMR, 13C NMR, IR, and Mass Spectrometry) for this compound are not extensively reported in publicly accessible literature. However, researchers can expect characteristic signals corresponding to the structural fragments:

-

1H NMR: Aromatic protons from the benzyl (B1604629) group (approx. 7.3 ppm), the benzylic CH2 protons (approx. 5.1 ppm), the alpha-proton of the alanine (B10760859) backbone, the N-methyl protons, and the beta-methyl protons.

-

13C NMR: Resonances for the carbonyl carbons (carboxyl and carbamate), aromatic carbons, and aliphatic carbons of the alanine and methyl groups.

-

IR Spectroscopy: Characteristic absorption bands for the O-H stretch of the carboxylic acid, C=O stretches of the carbamate (B1207046) and carboxylic acid, and aromatic C-H stretches.

-

Mass Spectrometry: A molecular ion peak corresponding to the exact mass of the compound, which is crucial for identity confirmation.

Experimental Protocols

Proposed Synthesis of this compound

Methodology:

-

N-Protection: D-Alanine is dissolved in an aqueous alkaline solution (e.g., 2N NaOH) and cooled in an ice bath. Benzyl chloroformate is then added portion-wise while maintaining the alkaline pH and low temperature. This Schotten-Baumann reaction yields N-benzyloxycarbonyl-D-alanine (Z-D-Ala-OH).

-

N-Methylation: The dried Z-D-Ala-OH is dissolved in an anhydrous aprotic solvent like tetrahydrofuran (B95107) (THF). A strong base, such as sodium hydride (NaH), is added to deprotonate the amide nitrogen. Subsequently, an electrophilic methyl source, typically methyl iodide (CH3I), is added to the reaction mixture to yield the final product, this compound.

-

Purification: The crude product would require purification, likely via extraction to remove water-soluble impurities, followed by column chromatography on silica (B1680970) gel or recrystallization to obtain the pure compound.

Use in Solid-Phase Peptide Synthesis (SPPS)

This compound is primarily used as a building block in solid-phase peptide synthesis (SPPS) to introduce an N-methylated D-alanine residue into a peptide sequence. The general workflow is outlined below.

Methodology:

-

Resin Preparation: The synthesis begins with a solid support resin, typically pre-loaded with the C-terminal amino acid. The N-terminal protecting group (e.g., Fmoc) is removed.

-

Activation and Coupling: this compound is pre-activated in a suitable solvent (e.g., DMF) using coupling reagents such as HBTU, HATU, or DIC/HOBt, along with a base like DIPEA. This activated species is then added to the deprotected resin, and the coupling reaction proceeds to form a new peptide bond.

-

Washing: The resin is thoroughly washed to remove excess reagents and byproducts.

-

Repeat: The cycle of deprotection, washing, coupling, and washing is repeated for each subsequent amino acid in the desired sequence.

-

Cleavage and Purification: Once the peptide is fully assembled, it is cleaved from the resin, and all side-chain protecting groups (including the Z-group on the N-methylated residue) are removed simultaneously using a strong acid cocktail, typically containing trifluoroacetic acid (TFA). The crude peptide is then purified, usually by reverse-phase high-performance liquid chromatography (RP-HPLC).

Biological Activity

The specific biological activity and mechanism of action for this compound itself are not well-documented. As a protected amino acid, it is not expected to be biologically active until it is incorporated into a larger peptide and the protecting group is removed.

However, amino acid derivatives, in a general sense, have been explored as ergogenic supplements that may influence anabolic hormone secretion, provide fuel during exercise, and enhance mental performance. The true biological effect would be dictated by the final peptide into which the N-methyl-D-alanine residue is incorporated. The presence of this residue is intended to modulate the therapeutic properties of the parent peptide.

Due to the lack of specific data on signaling pathways directly involving this compound, a diagram illustrating its logical classification and application is provided below.

Conclusion

This compound is a specialized chemical reagent with significant utility in the field of peptide chemistry. Its unique structure as a protected, N-methylated D-amino acid allows for the synthesis of modified peptides with potentially enhanced therapeutic profiles, including improved stability and bioavailability. While detailed biological studies on the compound itself are scarce, its value as a synthetic building block for drug discovery and development is well-established within the research community. This guide provides the foundational technical information required for its effective handling, synthesis, and application in advanced peptide research.

References

An In-depth Technical Guide to the Synthesis and Purification of Z-D-Meala-OH

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and purification of N-Benzyloxycarbonyl-D-methylalanine (Z-D-Meala-OH), a valuable building block in peptide synthesis and drug discovery. The methodologies detailed herein are compiled from established chemical principles and analogous procedures for similar N-protected and N-methylated amino acids, offering a robust framework for its preparation and purification in a laboratory setting.

Synthesis of this compound

The synthesis of this compound is a two-step process that begins with the protection of the amino group of D-alanine with a benzyloxycarbonyl (Z or Cbz) group, followed by the methylation of the protected amino group.

Step 1: Synthesis of N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

The initial step involves the Schotten-Baumann reaction, where the amino group of D-alanine is acylated with benzyl (B1604629) chloroformate under basic conditions.

Experimental Protocol:

-

Dissolution: Dissolve D-alanine (1.0 eq) in a 2 M sodium hydroxide (B78521) solution and cool the mixture to 0°C in an ice bath.

-

Addition of Reagents: While maintaining the temperature at 0°C and vigorously stirring, slowly and concurrently add benzyl chloroformate (Cbz-Cl, 1.1 eq) and a 2 M sodium hydroxide solution. The pH of the reaction mixture should be maintained between 9 and 10 throughout the addition.

-

Reaction: After the complete addition of the reagents, allow the reaction mixture to warm to room temperature and continue stirring for an additional 2-3 hours.

-

Work-up: Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate. Subsequently, acidify the aqueous layer to a pH of 2 with cold 1 M hydrochloric acid. This will precipitate the product.

-

Isolation: Filter the resulting white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH).

Step 2: N-Methylation of N-Benzyloxycarbonyl-D-alanine (this compound)

The second step involves the methylation of the nitrogen atom of the Z-protected D-alanine. This is typically achieved using a strong base to deprotonate the nitrogen, followed by the addition of a methylating agent.

Experimental Protocol:

-

Preparation: Suspend N-Benzyloxycarbonyl-D-alanine (1.0 eq) in anhydrous tetrahydrofuran (B95107) (THF) under an inert atmosphere (e.g., argon or nitrogen).

-

Deprotonation: Cool the suspension to 0°C in an ice bath and add sodium hydride (NaH, 2.2 eq) portion-wise. After the addition, allow the mixture to stir at room temperature for 1 hour.

-

Methylation: Cool the reaction mixture back to 0°C and add methyl iodide (CH₃I, 2.5 eq) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.

-

Quenching and Extraction: Quench the reaction by the slow addition of water. Acidify the mixture with 1 M HCl. Extract the product into an organic solvent such as ethyl acetate (B1210297).

-

Drying and Concentration: Dry the combined organic extracts over anhydrous sodium sulfate (B86663) (Na₂SO₄), filter, and concentrate under reduced pressure to obtain the crude this compound.

Purification of this compound

Purification of the crude product is crucial to obtain this compound of high purity, suitable for its intended applications. The primary methods for purification are crystallization and column chromatography.

Crystallization

Crystallization is a common and effective method for purifying solid organic compounds. The choice of solvent is critical for successful crystallization.

Experimental Protocol:

-

Dissolution: Dissolve the crude this compound in a minimal amount of a hot solvent or a solvent mixture (e.g., ethyl acetate/hexane (B92381), toluene, or water).

-

Cooling: Slowly cool the solution to room temperature, and then further cool it in an ice bath or refrigerator to induce crystallization.

-

Isolation: Collect the crystals by filtration, wash them with a small amount of the cold crystallization solvent, and dry them under a vacuum.

Column Chromatography

For higher purity or for separating the product from closely related impurities, column chromatography is the method of choice.

Experimental Protocol:

-

Column Preparation: Pack a chromatography column with silica (B1680970) gel, using a suitable solvent system (e.g., a gradient of ethyl acetate in hexane or chloroform (B151607) in methanol) as the eluent.

-

Loading: Dissolve the crude this compound in a minimal amount of the eluent and load it onto the column.

-

Elution: Elute the column with the chosen solvent system, collecting fractions.

-

Analysis: Monitor the fractions by thin-layer chromatography (TLC) to identify those containing the pure product.

-

Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Data Presentation

The following table summarizes typical quantitative data for the synthesis of this compound, based on literature values for analogous reactions.

| Parameter | Z-D-Ala-OH Synthesis | This compound Synthesis (from Z-D-Ala-OH) |

| Typical Yield | 85-95% | 70-85% |

| Purity (after purification) | >98% | >98% |

| Key Reagents | D-alanine, Benzyl chloroformate, NaOH | Z-D-Ala-OH, Sodium hydride, Methyl iodide |

| Solvents | Water, Diethyl ether | Anhydrous THF, Ethyl acetate |

| Reaction Time | 3-5 hours | 25 hours |

| Reaction Temperature | 0°C to Room Temperature | 0°C to Room Temperature |

Visualizations

The following diagrams illustrate the logical workflow for the synthesis and purification of this compound.

Caption: Overall workflow for the synthesis and purification of this compound.

An In-depth Technical Guide to Z-D-Meala-OH (CAS 68223-03-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Meala-OH, identified by the CAS number 68223-03-0, is a protected amino acid derivative with the chemical name N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine. This compound serves as a crucial building block in peptide synthesis, particularly for the development of peptide-based therapeutics. The introduction of an N-methyl group on the D-alanine backbone offers significant advantages in drug design, most notably by enhancing the metabolic stability and modulating the conformational properties of the resulting peptides.[1]

This technical guide provides a comprehensive overview of this compound, including its physicochemical properties, detailed synthesis protocols, applications in peptide synthesis, and its role in the development of therapeutic agents, such as inhibitors of amyloid-beta peptide aggregation.

Physicochemical and Quantitative Data

| Property | Value (this compound) | Reference Value (Z-L-Meala-OH) |

| CAS Number | 68223-03-0 | 21691-41-8 |

| Molecular Formula | C12H15NO4 | C12H15NO4 |

| Molecular Weight | 237.25 g/mol [2] | 237.25 g/mol [3] |

| Appearance | White to off-white solid[2] | Not specified |

| Purity | ≥ 97.0% | Not specified |

| Melting Point | Not specified | 54-56°C |

| Boiling Point | Not specified | 389.5±31.0 °C (Predicted) |

| Solubility | Not specified | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone |

| Storage | Powder: -20°C for 3 years, 4°C for 2 years. In solvent: -80°C for 6 months, -20°C for 1 month. | Store at 2-8°C |

Experimental Protocols

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process: the protection of the amino group of D-alanine with a benzyloxycarbonyl (Z) group, followed by the methylation of the protected amine. The following protocol is adapted from established methods for the L-enantiomer.

Step 1: Synthesis of N-alpha-Benzyloxycarbonyl-D-alanine (Z-D-Ala-OH)

This step involves the Schotten-Baumann reaction to protect the amino group of D-alanine.

-

Materials:

-

D-alanine

-

2 M Sodium hydroxide (B78521) solution

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

1 M Hydrochloric acid

-

Diethyl ether

-

Ice bath

-

-

Procedure:

-

Dissolve D-alanine (1.0 eq) in 2 M sodium hydroxide solution and cool the mixture to 0°C in an ice bath.

-

Slowly and concurrently add benzyl chloroformate (1.1 eq) and 2 M sodium hydroxide solution in separate dropping funnels over 1-2 hours, ensuring the pH is maintained between 9 and 10.

-

After the addition is complete, continue stirring the reaction mixture at room temperature for an additional 2-3 hours.

-

Wash the reaction mixture with diethyl ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer to a pH of 2 with cold 1 M hydrochloric acid, which will result in the precipitation of the product.

-

Filter the white precipitate, wash it with cold water, and dry it under a vacuum to yield N-Benzyloxycarbonyl-D-alanine.

-

Step 2: N-Methylation of N-alpha-Benzyloxycarbonyl-D-alanine

This step introduces the methyl group onto the nitrogen atom of the Z-protected D-alanine.

-

Materials:

-

N-Benzyloxycarbonyl-D-alanine (from Step 1)

-

Anhydrous tetrahydrofuran (B95107) (THF)

-

Sodium hydride (NaH)

-

Methyl iodide (CH₃I)

-

1 M Hydrochloric acid

-

Water

-

-

Procedure:

-

Suspend N-Benzyloxycarbonyl-D-alanine (1.0 eq) in anhydrous THF under an inert atmosphere.

-

At 0°C, add sodium hydride (2.2 eq) portion-wise.

-

Allow the mixture to stir at room temperature for 1 hour.

-

Cool the reaction to 0°C and add methyl iodide (2.5 eq) dropwise.

-

Let the reaction warm to room temperature and stir for 24 hours.

-

Quench the reaction by the slow addition of water, followed by acidification with 1 M HCl.

-

The product, this compound, can then be extracted and purified.

-

Incorporation of this compound into Peptides via Solid-Phase Peptide Synthesis (SPPS)

The incorporation of N-methylated amino acids like this compound into a growing peptide chain on a solid support requires optimized coupling conditions due to the steric hindrance of the N-methyl group.

-

General Workflow:

-

Resin Preparation: The appropriate resin (e.g., Wang or Rink Amide resin) is swelled in a suitable solvent like N,N-dimethylformamide (DMF).

-

Fmoc-Deprotection (if applicable): The N-terminal Fmoc protecting group of the resin-bound amino acid is removed using a solution of piperidine (B6355638) in DMF.

-

Amino Acid Coupling:

-

In a separate vessel, this compound (or its Fmoc-protected counterpart, Fmoc-D-MeAla-OH) is pre-activated using a coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) and a base like N,N-diisopropylethylamine (DIPEA) in DMF.

-

The activated amino acid solution is then added to the deprotected resin.

-

Due to steric hindrance, longer coupling times (e.g., 4-6 hours) are often required for N-methylated amino acids.

-

-

Washing: The resin is thoroughly washed with DMF to remove excess reagents and byproducts.

-

Repeat Cycles: The deprotection and coupling steps are repeated for each subsequent amino acid in the desired peptide sequence.

-

Cleavage and Deprotection: Once the peptide synthesis is complete, the peptide is cleaved from the resin, and all protecting groups are removed using a cleavage cocktail, typically containing trifluoroacetic acid (TFA) and scavengers.

-

Purification: The crude peptide is purified using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Applications in Drug Development

The primary advantage of incorporating N-methylated amino acids like this compound into peptide-based drug candidates is the enhanced resistance to enzymatic degradation by proteases. This modification can significantly improve the in vivo half-life and bioavailability of therapeutic peptides.

Inhibition of Amyloid-Beta (Aβ) Peptide Aggregation

A promising application of N-methylated amino acids is in the design of inhibitors for amyloid-beta (Aβ) peptide aggregation, a key pathological hallmark of Alzheimer's disease. The N-methylation of amino acid residues within Aβ-derived peptide sequences can disrupt the hydrogen bonding network required for the formation of β-sheets, which are characteristic of amyloid fibrils.

-

Mechanism of Action:

-

Aβ peptides, particularly Aβ42, have a high propensity to misfold and aggregate into soluble oligomers and insoluble fibrils, which are neurotoxic.

-

Peptide inhibitors designed with N-methylated amino acids can bind to the hydrophobic core of Aβ monomers or oligomers.

-

The N-methyl groups act as "β-sheet breakers," sterically hindering the formation of the extended β-strand conformations necessary for fibril elongation.

-

This inhibition of aggregation can reduce the formation of toxic Aβ species, representing a potential therapeutic strategy for Alzheimer's disease.

-

Conclusion

This compound is a valuable synthetic building block for the development of novel peptide therapeutics. Its N-methylated D-amino acid structure provides a powerful tool for medicinal chemists to enhance the stability and efficacy of peptide-based drugs. The detailed protocols and application examples provided in this guide serve as a foundational resource for researchers and drug development professionals working in the field of peptide chemistry and therapy. The continued exploration of peptides incorporating this compound and similar modified amino acids holds significant promise for addressing unmet medical needs.

References

An In-depth Technical Guide on the Biological Significance of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is a protected amino acid derivative that serves as a crucial building block in the synthesis of modified peptides.[1][2] While this compound itself does not exhibit direct biological activity, its incorporation into peptide chains imparts significant and often desirable changes to the resulting peptide's biological and pharmacokinetic properties.[3][4] This technical guide delves into the profound impact of N-methylation, facilitated by building blocks like N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, on peptide function and its applications in drug discovery and development.

The core biological relevance of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine lies in its ability to introduce N-methylation into a peptide backbone. This seemingly minor modification—the addition of a methyl group to the amide nitrogen—can dramatically alter a peptide's therapeutic potential.[5]

The Impact of N-Methylation on Peptide Properties

The introduction of an N-methyl group into a peptide backbone, a strategy enabled by synthetic precursors like N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, offers a powerful tool to enhance the therapeutic properties of peptides. This modification addresses several inherent limitations of natural peptides as drug candidates.

Enhanced Proteolytic Stability: One of the most significant advantages of N-methylation is the increased resistance to enzymatic degradation by proteases. The steric hindrance from the N-methyl group shields the adjacent peptide bond from cleavage, extending the in-vivo half-life of peptide-based drugs.

Improved Cell Permeability and Bioavailability: N-methylation can increase a peptide's ability to cross cellular membranes. By replacing a hydrogen bond donor (the amide proton) with a non-polar methyl group, the overall hydrophobicity of the peptide is increased, which can facilitate its passive diffusion across lipid membranes. This is a critical factor in improving the oral bioavailability of peptide drugs.

Conformational Control and Receptor Selectivity: The N-methyl group restricts rotation around the N-Cα bond, reducing the conformational flexibility of the peptide backbone. This can "lock" the peptide into a bioactive conformation, leading to enhanced binding affinity and selectivity for its target receptor. In some cases, this conformational constraint can even convert a receptor agonist into an antagonist.

Table 1: Summary of the Effects of N-Methylation on Peptide Properties

| Property | Effect of N-Methylation | Rationale | Reference(s) |

| Proteolytic Stability | Increased | Steric hindrance at the peptide bond prevents protease recognition and cleavage. | |

| Cell Permeability | Increased | The non-polar methyl group enhances lipophilicity, aiding passive diffusion across cell membranes. | |

| Bioavailability | Improved | A combination of increased stability and permeability can lead to better oral bioavailability. | |

| Conformational Flexibility | Decreased | Restricted rotation around the N-Cα bond leads to a more rigid peptide backbone. | |

| Receptor Binding | Can be enhanced or altered | Pre-organization into a bioactive conformation can improve affinity and selectivity. |

The Role of the D-Alanine Configuration

The "D" configuration of the alanine (B10760859) in N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is also of significant biological importance. Most naturally occurring amino acids are in the "L" configuration. The incorporation of a D-amino acid can further enhance a peptide's resistance to proteolysis, as proteases are typically specific for L-amino acid residues.

In the context of bacterial cell wall biosynthesis, the D-alanine-D-alanine terminus is a crucial component of peptidoglycan precursors. This structure is the target for important antibiotics like penicillin and vancomycin. While N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is a synthetic building block not directly involved in this natural process, the use of D-alanine derivatives in medicinal chemistry is a well-established strategy to create more robust peptide-based therapeutics.

Experimental Protocols

The primary experimental protocol relevant to N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine is its use in Solid-Phase Peptide Synthesis (SPPS). The following is a generalized protocol for the incorporation of this sterically hindered amino acid into a peptide chain.

Protocol: Solid-Phase Peptide Synthesis (SPPS) with N-Methylated Amino Acids

1. Resin Preparation:

-

Start with a suitable solid support (resin), such as Rink Amide or Wang resin, depending on the desired C-terminus of the peptide.

-

Swell the resin in an appropriate solvent, typically N,N-Dimethylformamide (DMF) or Dichloromethane (DCM), for 30-60 minutes.

2. Deprotection:

-

Remove the N-terminal protecting group (e.g., Fmoc) from the resin-bound amino acid by treating it with a solution of 20% piperidine (B6355638) in DMF for 10-20 minutes.

-

Wash the resin thoroughly with DMF to remove the deprotection solution and by-products.

3. Amino Acid Activation and Coupling:

-

Due to the steric hindrance of the N-methyl group, a potent coupling reagent is required. Dissolve 4 equivalents of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine and 4 equivalents of a coupling agent like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in DMF.

-

Add 8 equivalents of a non-nucleophilic base, such as N,N-Diisopropylethylamine (DIEA), to the activation mixture and allow it to pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 1-4 hours. Longer coupling times are often necessary for N-methylated amino acids.

4. Monitoring the Coupling Reaction:

-

The completion of the coupling reaction can be monitored using a qualitative test, such as the bromophenol blue test, as the standard ninhydrin (B49086) test is not effective for N-methylated amines.

5. Washing:

-

After the coupling is complete, thoroughly wash the resin with DMF and DCM to remove any unreacted reagents.

6. Repetition:

-

Repeat the deprotection, activation, and coupling steps for each subsequent amino acid in the desired peptide sequence.

7. Cleavage and Deprotection:

-

Once the peptide synthesis is complete, cleave the peptide from the resin and remove the side-chain protecting groups simultaneously. This is typically achieved by treating the resin with a cleavage cocktail, such as 95% Trifluoroacetic acid (TFA), 2.5% water, and 2.5% Triisopropylsilane (TIS), for 2-4 hours.

8. Precipitation and Purification:

-

Precipitate the cleaved peptide in cold diethyl ether.

-

Centrifuge to collect the crude peptide pellet and wash with cold ether.

-

Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

-

Confirm the identity and purity of the final peptide by mass spectrometry and analytical HPLC.

Visualizations

Below are diagrams illustrating key concepts related to the use of N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine in peptide synthesis.

Caption: A flowchart illustrating the key steps in solid-phase peptide synthesis (SPPS) for incorporating an N-methylated amino acid.

References

- 1. nbinno.com [nbinno.com]

- 2. CAS 21691-41-8: N-[(benzyloxy)carbonyl]-N-methylalanine [cymitquimica.com]

- 3. N-Methylated α-Amino Acids And Peptides: Synthesis And Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. N-methylation of peptides and proteins: an important element for modulating biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. benchchem.com [benchchem.com]

Z-D-Meala-OH: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the available solubility and stability data for Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine). Due to the limited publicly available quantitative data for this specific compound, this document also outlines detailed, generalized experimental protocols for determining these key physicochemical properties, based on established methodologies for similar amino acid derivatives.

Core Concepts: Solubility and Stability

The solubility and stability of a compound are critical parameters in drug development and research. Solubility dictates the bioavailability and formulation possibilities of a compound, while stability determines its shelf-life and potential degradation pathways, which can impact efficacy and safety. For N-methylated amino acid derivatives like this compound, these properties are influenced by factors such as the protecting groups, the degree of N-methylation, and the surrounding chemical environment.

Solubility Data and Profile

Table 1: Qualitative Solubility of this compound

| Solvent | Solubility |

| Chloroform | Soluble |

| Dichloromethane | Soluble |

| Ethyl Acetate | Soluble |

| Dimethyl Sulfoxide (DMSO) | Soluble |

| Acetone | Soluble |

N-methylation of amino acids can have a significant impact on their physicochemical properties, often leading to increased lipophilicity and, in some cases, improved aqueous solubility. The solubility of amino acid derivatives is also highly dependent on the pH of the solution.

Experimental Protocol for Solubility Determination

The following is a generalized protocol for determining the quantitative solubility of an N-methylated amino acid derivative like this compound.

Objective: To determine the equilibrium solubility of this compound in various aqueous and organic solvents.

Materials:

-

This compound

-

A range of solvents (e.g., water, phosphate-buffered saline (PBS) at various pH values, ethanol, DMSO)

-

Vials with screw caps

-

Shaking incubator or orbital shaker

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Analytical balance

-

Volumetric flasks and pipettes

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a known volume of each solvent in a series of vials. The excess solid should be clearly visible.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaking incubator set to a constant temperature (e.g., 25°C or 37°C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After equilibration, carefully remove the vials and allow the undissolved solid to settle.

-

Centrifuge the vials at a high speed to pellet the remaining solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

-

Quantification:

-

Dilute the supernatant with a suitable solvent to a concentration within the linear range of the analytical method.

-

Analyze the diluted samples using a validated HPLC method to determine the concentration of this compound. A standard calibration curve should be prepared using known concentrations of the compound.

-

-

Data Analysis:

-

Calculate the solubility of this compound in each solvent, expressed in units such as mg/mL or mmol/L.

-

Stability Profile and Degradation

Specific stability data and degradation pathways for this compound are not extensively documented. However, general storage recommendations suggest keeping the compound at 2-8°C. The stability of amino acid derivatives can be affected by temperature, pH, light, and oxidative conditions.

Experimental Protocol for Stability Assessment

This protocol outlines a general approach to assessing the stability of this compound under various stress conditions.

Objective: To evaluate the stability of this compound under different pH and temperature conditions and to identify potential degradation products.

Materials:

-

This compound

-

Aqueous buffers of different pH values (e.g., pH 3, 7.4, and 9)

-

Temperature-controlled chambers or incubators

-

HPLC system with a photodiode array (PDA) or mass spectrometry (MS) detector

-

Vials and other necessary labware

Procedure:

-

Sample Preparation:

-

Prepare solutions of this compound in the different pH buffers at a known concentration.

-

-

Incubation:

-

Aliquot the solutions into separate vials for each time point and condition.

-

Store the vials at different temperatures (e.g., 4°C, 25°C, and 40°C). Protect samples from light if photostability is also being assessed.

-

-

Time-Point Analysis:

-

At predetermined time intervals (e.g., 0, 24, 48, 72 hours, and weekly), retrieve a vial from each condition.

-

Immediately analyze the samples by HPLC.

-

-

Data Analysis:

-

Monitor the chromatograms for any decrease in the peak area of the parent compound (this compound) and the appearance of new peaks, which would indicate degradation products.

-

Calculate the percentage of the parent compound remaining at each time point.

-

If using an HPLC-MS system, the mass of the degradation products can be determined to aid in their identification.

-

Visualizing Experimental Workflows and Pathways

Diagram 1: General Workflow for Physicochemical Characterization

Unveiling Z-D-Meala-OH: A Technical Guide to its Core Attributes and Historical Context

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, commonly referred to as Z-D-Meala-OH, is a protected amino acid derivative that plays a crucial role as a building block in peptide synthesis. Its unique structural features—the benzyloxycarbonyl (Z) protecting group, the N-methyl group, and the D-chiral configuration—confer specific properties to peptides, influencing their stability, conformation, and biological activity. This technical guide provides an in-depth exploration of the discovery, history, and scientific significance of this compound, with a focus on its application in drug discovery and development. While specific quantitative biological data for this compound is not extensively published, this paper will delve into the well-documented effects of its constituent modifications.

Core Data Summary

As a specialized chemical reagent, the publicly available quantitative data for this compound primarily pertains to its physical and chemical properties. Biological activity data is largely contextual, based on the effects of incorporating N-methylated D-amino acids into larger peptide structures.

| Property | Value | Reference |

| Full Chemical Name | N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine | Creative Peptides |

| Synonyms | This compound, Cbthis compound | Creative Peptides |

| CAS Number | 68223-03-0 | Creative Peptides |

| Molecular Formula | C12H15NO4 | Creative Peptides |

| Molecular Weight | 237.25 g/mol | Creative Peptides |

Historical Context and Discovery

The history of this compound is intrinsically linked to the evolution of peptide chemistry. The development of protecting groups was a pivotal moment, enabling the controlled, stepwise synthesis of peptides.

The benzyloxycarbonyl (Z or Cbz) group , introduced by Max Bergmann and Leonidas Zervas in 1932, was one of the first and most significant N-terminal protecting groups. Its stability under various coupling conditions and its facile removal by catalytic hydrogenation revolutionized peptide synthesis. This laid the groundwork for the creation of a vast library of protected amino acids, including Z-protected D-alanine.

The incorporation of N-methylated amino acids into peptides gained prominence as a strategy to enhance their therapeutic properties. N-methylation offers several advantages:

-

Increased Proteolytic Stability: The methyl group on the amide nitrogen sterically hinders the action of proteases, prolonging the in-vivo half-life of peptides.[1]

-

Improved Cell Permeability: By removing a hydrogen bond donor, N-methylation increases the lipophilicity of a peptide, which can enhance its ability to cross cell membranes.[1]

-

Conformational Constraint: The presence of an N-methyl group restricts the rotation around the peptide bond, influencing the peptide's secondary structure and potentially locking it into a bioactive conformation.

The use of D-amino acids is another key strategy in drug design to improve peptide stability. Peptides composed of naturally occurring L-amino acids are readily degraded by proteases. The incorporation of D-amino acids renders the peptide bonds in their vicinity resistant to these enzymes.

The synthesis and availability of this compound as a commercial reagent is a culmination of these historical developments, providing researchers with a ready-to-use building block that combines three key features for peptide drug design. While a singular "discovery" paper for this compound is not apparent, its existence is a testament to the incremental advancements in synthetic organic chemistry and peptide science.

Experimental Protocols

The following are generalized protocols for the synthesis of Z-protected and N-methylated amino acids, which are foundational to the production of this compound.

General Procedure for Z-protection of an Amino Acid

This method, based on the original Schotten-Baumann reaction, is a standard procedure for introducing the benzyloxycarbonyl group.

Materials:

-

D-Alanine

-

Benzyl (B1604629) chloroformate (Cbz-Cl)

-

Sodium carbonate (Na2CO3) or Sodium hydroxide (B78521) (NaOH)

-

Dioxane or Tetrahydrofuran (THF)

-

Water

-

Hydrochloric acid (HCl)

-

Ethyl acetate

Procedure:

-

Dissolve D-Alanine in an aqueous solution of sodium carbonate or sodium hydroxide.

-

Cool the solution in an ice bath.

-

Add benzyl chloroformate dropwise to the stirred solution, maintaining the pH in the alkaline range.

-

Allow the reaction to warm to room temperature and stir for several hours.

-

Wash the reaction mixture with ether to remove any unreacted benzyl chloroformate.

-

Acidify the aqueous layer with dilute hydrochloric acid to precipitate the Z-protected amino acid.

-

Collect the precipitate by filtration, wash with cold water, and dry.

-

Recrystallize the product from a suitable solvent system, such as ethyl acetate/hexane.

General Procedure for N-methylation of a Z-protected Amino Acid

Several methods exist for the N-methylation of amino acids. The following is a representative procedure using methyl iodide.

Materials:

-

Z-D-Alanine-OH

-

Methyl iodide (CH3I)

-

Sodium hydride (NaH) or another suitable base

-

Anhydrous Tetrahydrofuran (THF) or Dimethylformamide (DMF)

Procedure:

-

Dissolve Z-D-Alanine-OH in anhydrous THF or DMF under an inert atmosphere (e.g., argon or nitrogen).

-

Cool the solution in an ice bath.

-

Carefully add sodium hydride in portions to the stirred solution.

-

After the evolution of hydrogen gas ceases, add methyl iodide dropwise.

-

Allow the reaction to warm to room temperature and stir overnight.

-

Quench the reaction by the slow addition of water.

-

Acidify the solution with dilute hydrochloric acid.

-

Extract the product with ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield this compound.

-

The crude product can be purified by column chromatography or recrystallization.

Signaling Pathways and Logical Relationships

While specific signaling pathways directly modulated by this compound as a standalone molecule are not documented, its utility lies in its incorporation into peptide-based drugs that target specific pathways. The diagrams below illustrate the logical relationships and workflows relevant to the use of this compound in drug discovery.

References

The Strategic Incorporation of Z-D-Meala-OH in Modern Peptide Therapeutics: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide-based drug discovery, the pursuit of enhanced therapeutic properties is paramount. Native peptides, while exhibiting high specificity and potency, are often hampered by poor metabolic stability and low cell permeability. Chemical modifications of the peptide backbone represent a powerful strategy to overcome these limitations. Among these, N-methylation of amino acid residues has emerged as a key tactic. This technical guide delves into the potential research applications of Z-D-Meala-OH (N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine), a protected N-methylated D-amino acid, as a valuable building block in the synthesis of next-generation peptide therapeutics.

This compound, with the CAS Number 68223-03-0 and molecular formula C12H15NO4, is an alanine (B10760859) derivative where the amide proton is replaced by a methyl group, and the amine is protected by a benzyloxycarbonyl (Z) group.[1] This unique structure offers a dual advantage in peptide synthesis: the N-methylation provides resistance to enzymatic degradation, while the D-configuration can further enhance stability against proteases. The Z-protecting group is instrumental in solution-phase peptide synthesis, a robust method for producing peptides on a larger scale.[2]

Core Concepts: The Impact of N-Methylation on Peptide Properties

The introduction of an N-methyl group into a peptide backbone, a modification offered by this compound, induces significant conformational and functional changes.

Enhanced Proteolytic Stability

N-methylation sterically hinders the approach of proteases, which are enzymes that cleave peptide bonds. This protection from enzymatic degradation leads to a longer in-vivo half-life of the peptide therapeutic.

Improved Cell Permeability

The replacement of an amide proton with a methyl group reduces the hydrogen bonding capacity of the peptide backbone. This decrease in polarity can favor conformations that are more amenable to passive diffusion across cell membranes, potentially leading to improved oral bioavailability.

Conformational Control

N-methylation restricts the conformational freedom of the peptide backbone, which can help to stabilize specific secondary structures, such as β-turns. This pre-organization of the peptide into its bioactive conformation can lead to higher receptor binding affinity and specificity.

Potential Research Applications of this compound

The unique properties conferred by this compound make it a valuable tool for a range of research applications in drug development.

Development of Metabolically Stable Antimicrobial Peptides (AMPs)

Antimicrobial peptides are a promising class of therapeutics to combat antibiotic-resistant bacteria. However, their susceptibility to proteases limits their systemic application. The incorporation of this compound can enhance the stability of AMPs in biological fluids.

A study on the effects of N-methylation on the therapeutic properties of antimicrobial peptides demonstrated a significant increase in stability against serum proteases.[3] While this study did not use this compound specifically, it highlights the general principle. For instance, the substitution of natural amino acids with N-methylated counterparts in a lipopeptide increased its stability, with the remaining peptide area after 1 hour of exposure to serum increasing from approximately 20% to 50%.[3]

Table 1: Illustrative Impact of N-Methylation on Antimicrobial Peptide Stability

| Peptide Analog | Modification | Remaining Peptide after 1h Serum Incubation (%) |

| Parent Lipopeptide | None | ~20 |

| N-methylated Analog | N-methylation | ~50 |

This data is illustrative of the general effect of N-methylation on peptide stability as described in the literature and is not specific to a peptide containing this compound.

Design of Amyloid-β (Aβ) Peptide Inhibitors for Alzheimer's Disease

The aggregation of amyloid-β peptides is a hallmark of Alzheimer's disease. Peptides that can interfere with this aggregation process are potential therapeutic agents. A computational study has suggested that peptides containing N-methylated alanine can adopt a β-strand conformation and interact with the hydrophobic regions of Aβ peptides, thereby inhibiting their aggregation.[4] The use of this compound could be explored to synthesize stable peptides based on these computational models for experimental validation.

Modulation of Neurotransmitter Systems

N-methylated amino acid derivatives are utilized in neuropharmacological studies to investigate their effects on neurotransmitter systems. By incorporating this compound into neuropeptide analogs, researchers can develop tools to probe receptor-ligand interactions and develop novel therapeutics for neurological disorders.

Experimental Protocols: A Generalized Workflow for Peptide Synthesis using this compound

While this compound is primarily suited for solution-phase peptide synthesis, the following provides a generalized workflow. For solid-phase peptide synthesis (SPPS), an Fmoc-protected version (Fmoc-N-methyl-D-alanine) would be utilized.

Solution-Phase Peptide Synthesis Workflow

This method involves the coupling of amino acids in a solution, followed by purification at each step.

1. Deprotection of the N-terminal Amino Acid:

-

The protecting group (e.g., Boc or Fmoc) of the starting amino acid or peptide fragment is removed.

2. Activation of this compound:

-

The carboxylic acid of this compound is activated to facilitate amide bond formation. Common activating agents include carbodiimides like DCC (dicyclohexylcarbodiimide) in the presence of an additive like HOBt (1-hydroxybenzotriazole).

3. Coupling Reaction:

-

The activated this compound is reacted with the deprotected N-terminal amino acid of the growing peptide chain. The reaction is typically carried out in an organic solvent such as dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

4. Work-up and Purification:

-

After the coupling reaction, the protected peptide is isolated and purified, often through extraction and crystallization, to remove unreacted starting materials and byproducts.

5. Final Deprotection:

-

Once the desired peptide sequence is assembled, the Z-group from the incorporated D-Meala residue and any side-chain protecting groups are removed. The Z-group is typically removed by catalytic hydrogenation.

Visualizations

Signaling Pathway and Workflow Diagrams

Caption: Logical flow from this compound incorporation to enhanced peptide properties and research applications.

Caption: A generalized workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating a modified amino acid.

Conclusion

This compound represents a strategic building block for medicinal chemists and drug development professionals aiming to enhance the therapeutic potential of peptide-based candidates. Its ability to confer proteolytic resistance, improve cell permeability, and control conformation opens avenues for the development of more robust and effective drugs. While specific experimental data for peptides containing this compound is not yet widely published, the well-established principles of N-methylation provide a strong rationale for its exploration in the design of novel antimicrobial, neuroprotective, and other targeted peptide therapeutics. Future research leveraging this and similar modified amino acids will undoubtedly continue to push the boundaries of peptide drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. benchchem.com [benchchem.com]

- 3. D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Conformational study of N-methylated alanine peptides and design of Abeta inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]

Z-D-Meala-OH molecular weight and formula

An In-depth Technical Guide to Z-D-Meala-OH

This guide provides comprehensive information on N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine (this compound), a key reagent for researchers, scientists, and professionals in drug development and peptide chemistry.

Core Compound Data

This compound is a derivative of the amino acid alanine. The N-alpha-benzyloxycarbonyl (Z) group serves as a protecting group for the amine, which is crucial in controlled peptide synthesis.

| Parameter | Value | Source |

| Molecular Weight | 237.25 g/mol | [1][2] |

| Molecular Formula | C₁₂H₁₅NO₄ | [1][2] |

| Synonyms | Z-D-N-Me-Ala-OH, N-alpha-Benzyloxycarbonyl-N-alpha-methyl-D-alanine | |

| Primary Application | Reagent in peptide synthesis | [2] |

Experimental Protocols

This compound is primarily utilized in solution-phase peptide synthesis. Below is a representative protocol for the coupling of a Z-protected amino acid to an amino acid ester, which is a fundamental step in building a peptide chain.

Objective: To synthesize a dipeptide by coupling this compound with an amino acid methyl ester (e.g., L-Alanine methyl ester).

Materials:

-

This compound

-

L-Alanine methyl ester hydrochloride (H-Ala-OMe.HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC) or another carbodiimide (B86325) coupling agent

-

Hydroxybenzotriazole (HOBt)

-

A tertiary amine base (e.g., Triethylamine (TEA) or N-Methylmorpholine (NMM))

-

Anhydrous Dichloromethane (DCM)

-

Ethyl acetate (B1210297) (EtOAc)

-

1N Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (B86663) (MgSO₄) or sodium sulfate (Na₂SO₄)

Procedure:

-

Free-basing of the Amino Acid Ester:

-

Dissolve the amino acid methyl ester hydrochloride (e.g., H-Ala-OMe.HCl) in anhydrous DCM.

-

Add one equivalent of a tertiary amine base (e.g., TEA or NMM) to neutralize the hydrochloride and stir the mixture for approximately 15-30 minutes at room temperature.

-

-

Activation of this compound:

-

In a separate reaction vessel, dissolve this compound (1 equivalent) and HOBt (1 equivalent) in anhydrous DCM.

-

Cool this solution to 0°C using an ice bath.

-

Add the coupling agent, DCC (1.1 equivalents), to the cooled solution and stir for about 15 minutes. This step forms an active ester intermediate.

-

-

Coupling Reaction:

-

Add the solution containing the free-based amino acid methyl ester from step 1 to the activated this compound solution.

-

Allow the reaction mixture to slowly warm to room temperature and continue stirring overnight to ensure the completion of the coupling reaction.

-

-

Work-up and Purification:

-

Filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct, which precipitates out of the solution.

-

Wash the filtrate successively with 1N HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄.

-

Filter off the drying agent and concentrate the solution under reduced pressure to obtain the crude dipeptide product.

-

The crude product can be further purified by recrystallization or column chromatography to yield the pure Z-D-Meala-Ala-OMe.

-

Logical Workflow

The following diagram illustrates the general workflow for the utilization of this compound in a standard solution-phase peptide coupling reaction.

Caption: Workflow for solution-phase peptide synthesis using this compound.

References

Methodological & Application

Application Notes and Protocols for Peptide Synthesis Using Z-D-Meala-OH

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids, such as Z-D-Meala-OH (N-Benzyloxycarbonyl-D-N-methylalanine), into peptide sequences is a critical strategy in medicinal chemistry. This modification offers several advantages, including enhanced metabolic stability against enzymatic degradation, improved cell permeability, and the ability to induce specific conformational constraints on the peptide backbone.[1][2] These properties can lead to peptides with improved pharmacokinetic profiles and biological activities, such as enzyme inhibitors, receptor antagonists, and agonists.[1][2]

However, the synthesis of peptides containing N-methylated amino acids presents a significant challenge due to the steric hindrance of the N-methyl group, which can impede coupling reactions. This document provides detailed experimental protocols and application notes for the successful incorporation of this compound into peptides using both solution-phase and solid-phase peptide synthesis (SPPS) methodologies.

Data Presentation

The successful coupling of sterically hindered amino acids like this compound is highly dependent on the choice of coupling reagents and reaction conditions. Below is a summary of expected coupling efficiencies and yields for the incorporation of N-methylated amino acids based on literature for similar compounds.

| Coupling Reagent | Synthesis Phase | Typical Coupling Time | Expected Yield (per step) | Purity (crude) | Reference |

| DCC/HOBt | Solution-Phase | 12-24 hours | Good to Excellent | Variable | [3] |

| HATU/DIPEA | Solid-Phase | 1-4 hours | >95% | Good | |

| PyBOP/HOAt | Solid-Phase | 1-3 hours | >95% | Good | |

| T3P® | Solution-Phase | 1-2 hours | High | High |

Note: The data presented in this table are representative for N-methylated amino acids and should be considered as a guideline. Actual results with this compound may vary depending on the specific peptide sequence and reaction conditions.

Experimental Protocols

Protocol 1: Solution-Phase Peptide Synthesis with this compound

This protocol describes a representative method for the coupling of this compound to an amino acid ester in solution.

Materials:

-

This compound

-

Amino acid methyl ester hydrochloride (e.g., H-Gly-OMe·HCl)

-

N,N'-Dicyclohexylcarbodiimide (DCC)

-

1-Hydroxybenzotriazole (HOBt)

-

N,N-Diisopropylethylamine (DIPEA)

-

Dichloromethane (DCM), anhydrous

-

N,N-Dimethylformamide (DMF), anhydrous

-

Ethyl acetate (B1210297) (EtOAc)

-

1 M HCl

-

Saturated NaHCO₃ solution

-

Brine

-

Anhydrous Na₂SO₄

Procedure:

-

Amino Component Preparation: Dissolve the amino acid methyl ester hydrochloride (1.0 eq) in anhydrous DCM. Add DIPEA (1.1 eq) and stir the solution at room temperature for 30 minutes to neutralize the salt.

-

Activation of this compound: In a separate flask, dissolve this compound (1.0 eq) and HOBt (1.0 eq) in anhydrous DMF. Cool the solution to 0°C in an ice bath.

-

Coupling Reaction: To the solution from step 2, add DCC (1.1 eq) and stir for 15 minutes at 0°C. Then, add the neutralized amino component solution from step 1. Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Work-up:

-

Filter the reaction mixture to remove the precipitated dicyclohexylurea (DCU).

-

Dilute the filtrate with EtOAc and wash sequentially with 1 M HCl, saturated NaHCO₃ solution, and brine.

-

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

-

Purification: Purify the crude dipeptide by flash column chromatography on silica (B1680970) gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes).

Protocol 2: Solid-Phase Peptide Synthesis (SPPS) with this compound

This protocol outlines the incorporation of this compound into a growing peptide chain on a solid support using Fmoc chemistry. Note that for SPPS, the Fmoc-protected version, Fmoc-D-Meala-OH, would typically be used. This protocol is adapted for this compound for illustrative purposes, assuming a compatible resin and cleavage strategy.

Materials:

-

Fmoc-protected amino acid-loaded resin (e.g., Wang resin)

-

This compound

-

O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate (B91526) (HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

20% (v/v) Piperidine (B6355638) in DMF

-

Cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% H₂O)

Procedure:

-

Resin Swelling: Swell the resin in DMF in a peptide synthesis vessel for 30 minutes.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the N-terminal amino acid. Wash the resin thoroughly with DMF.

-

Coupling of this compound:

-

In a separate vial, dissolve this compound (3-5 eq relative to resin loading) and HATU (3-5 eq) in DMF.

-

Add DIPEA (6-10 eq) to the solution and pre-activate for 5-10 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Agitate the mixture for 1-4 hours at room temperature.

-

-

Washing: Drain the coupling solution and wash the resin thoroughly with DMF and DCM to remove excess reagents and byproducts.

-

Repeat: Repeat steps 2-4 for the subsequent amino acid couplings.

-

Cleavage and Deprotection: After the final coupling, wash and dry the resin. Treat the resin with the cleavage cocktail for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Peptide Precipitation and Purification: Precipitate the crude peptide in cold diethyl ether, centrifuge, and wash the pellet. Purify the crude peptide by reverse-phase HPLC.

Visualizations

Caption: Workflow for solution-phase synthesis of a dipeptide using this compound.

Caption: General workflow for Solid-Phase Peptide Synthesis (SPPS) incorporating this compound.

Caption: Hypothetical modulation of a cellular signaling pathway by a peptide containing D-N-methylalanine.

References

Application Notes and Protocols for the Use of Z-D-Meala-OH in Solid-Phase Peptide Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

The incorporation of N-methylated amino acids into peptide sequences is a widely employed strategy in medicinal chemistry to enhance the pharmacokinetic properties of peptide-based therapeutics. N-methylation can increase metabolic stability by providing steric hindrance against proteolytic degradation, improve cell permeability, and constrain peptide conformation, which can lead to higher receptor affinity and selectivity. Z-D-Meala-OH (N-Benzyloxycarbonyl-N-methyl-D-alanine) is a valuable building block for introducing N-methylated D-alanine into a peptide sequence. The D-configuration further enhances enzymatic stability.

While the benzyloxycarbonyl (Z) protecting group is traditionally associated with solution-phase peptide synthesis, it can be effectively utilized in solid-phase peptide synthesis (SPPS) with appropriate protocols. These application notes provide a comprehensive guide to the use of this compound in Fmoc-based SPPS, addressing the unique challenges and considerations for its successful incorporation.

Data Presentation

The incorporation of sterically hindered N-methylated amino acids like this compound into a growing peptide chain presents challenges, primarily due to the decreased nucleophilicity of the secondary amine. The choice of coupling reagent is critical to achieving high coupling efficiency. Below is a summary of commonly used coupling reagents and their general effectiveness for coupling N-methylated amino acids. Direct quantitative comparison for this compound is limited; therefore, this table provides a qualitative and semi-quantitative overview.

| Coupling Reagent | Activating Agent | Typical Coupling Time | Reported Efficiency for N-methylated Amino Acids | Notes |

| HATU | O-(7-Azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 1 - 4 hours | High | Generally considered one of the most effective reagents for sterically hindered couplings.[1] |

| PyBOP | (Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate | 2 - 6 hours | Good to High | A reliable and efficient coupling reagent with low racemization potential.[2] |

| HBTU | O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate | 2 - 6 hours | Moderate to Good | Can be less effective than HATU for particularly difficult couplings. |

| DIC/Oxyma | N,N'-Diisopropylcarbodiimide / Ethyl (hydroxyimino)cyanoacetate | 4 - 12 hours | Moderate | A cost-effective option, but may require longer reaction times and double coupling. |

Experimental Protocols

The following protocols are provided as a general guideline for the incorporation of this compound into a peptide sequence using manual Fmoc-based SPPS. Optimization may be required based on the specific peptide sequence and the resin used.

Protocol 1: Coupling of this compound to the Resin-Bound Peptide

This protocol describes the coupling of this compound onto a deprotected N-terminal amine of the growing peptide chain on the solid support.

Materials:

-

Peptide-resin with a free N-terminal amine

-

This compound

-

Coupling reagent (e.g., HATU)

-

N,N-Diisopropylethylamine (DIPEA)

-

N,N-Dimethylformamide (DMF), peptide synthesis grade

-

Dichloromethane (DCM), peptide synthesis grade

-

Solid-phase synthesis vessel

-

Shaker

Procedure:

-

Resin Swelling: Swell the peptide-resin in DMF for 30-60 minutes in the reaction vessel.

-

Fmoc-Deprotection (if applicable): If the N-terminus is Fmoc-protected, treat the resin with 20% piperidine (B6355638) in DMF (v/v) for 5 minutes, drain, and repeat with fresh 20% piperidine in DMF for 15 minutes.

-

Washing: Wash the resin thoroughly with DMF (5 times), DCM (3 times), and finally DMF (3 times) to remove residual piperidine.

-

Pre-activation of this compound:

-

In a separate vial, dissolve this compound (3-4 equivalents relative to resin loading) and HATU (2.9 equivalents) in DMF.

-

Add DIPEA (6-8 equivalents) to the solution.

-

Allow the pre-activation to proceed for 2-5 minutes at room temperature.

-

-

Coupling Reaction:

-

Drain the DMF from the washed resin.

-

Add the pre-activated this compound solution to the resin.

-

Agitate the reaction vessel at room temperature for 2-4 hours. Due to steric hindrance, a longer coupling time is recommended.[1]

-

-

Monitoring the Coupling:

-

The standard Kaiser test is not suitable for secondary amines like N-methylated amino acids. Use the Bromophenol Blue test (see Protocol 4) to monitor the reaction.

-

If the test indicates incomplete coupling, a second coupling (recoupling) with a freshly prepared activated this compound solution for another 2 hours is recommended.

-

-

Washing: Once the coupling is complete (negative Bromophenol Blue test), drain the coupling solution and wash the resin thoroughly with DMF (3 times) and DCM (3 times).

Protocol 2: On-Resin Deprotection of the Z-Group via Palladium-Catalyzed Hydrogenolysis

This protocol enables the selective removal of the N-terminal Z-group, allowing for further peptide chain elongation. This method is orthogonal to the acid-labile side-chain protecting groups commonly used in Fmoc-SPPS.

Materials:

-

Z-D-Meala-peptide-resin

-

Palladium on carbon (Pd/C, 10%)

-

Anhydrous Tetrahydrofuran (THF)

-

1,4-Cyclohexadiene (B1204751) (hydrogen donor)

-

Inert gas (Nitrogen or Argon)

Procedure:

-

Resin Preparation: Wash the Z-D-Meala-peptide-resin with DMF (3 times) and then with anhydrous THF (3 times).

-

Catalyst Suspension: In a separate flask under an inert atmosphere, carefully suspend 10% Pd/C (0.2 equivalents by weight relative to the peptide-resin) in anhydrous THF. Caution: Palladium on carbon can be pyrophoric when dry.

-

Deprotection Reaction:

-

Add the Pd/C suspension to the resin.

-

Add 1,4-cyclohexadiene (10-20 equivalents relative to the Z-group).

-

Agitate the mixture at room temperature. The reaction progress can be monitored over 12-24 hours.

-

-

Monitoring Deprotection: Periodically take a small resin sample, wash thoroughly with THF and DMF, and perform a ninhydrin (B49086) or bromophenol blue test. A positive result (blue beads) indicates the presence of the deprotected free amine.

-

Washing: Once the deprotection is complete, filter the resin to remove the Pd/C catalyst and wash thoroughly with THF (3 times), DMF (3 times), and DCM (3 times). The resin is now ready for the next coupling cycle.

Protocol 3: Cleavage from Resin and Final Deprotection

This protocol describes the final cleavage of the peptide from the resin and the simultaneous removal of acid-labile side-chain protecting groups.

Materials:

-

Final peptide-resin, dried under vacuum

-

Cleavage cocktail (e.g., TFA/TIS/Water 95:2.5:2.5 v/v/v)

-

Cold diethyl ether

-

Centrifuge

-

Lyophilizer

Procedure:

-

Resin Preparation: Wash the final peptide-resin with DCM and dry thoroughly under vacuum.

-

Cleavage Reaction:

-

Treat the dried resin with the cleavage cocktail for 2-3 hours at room temperature.

-

The specific cocktail composition may need to be optimized based on the amino acids present in the peptide sequence. For peptides containing methionine or cysteine, specific scavengers should be included to prevent side reactions.[3][4]

-

-

Peptide Precipitation:

-

Filter the resin and collect the filtrate.

-

Precipitate the peptide by adding the filtrate to a 10-fold volume of cold diethyl ether.

-

-

Isolation:

-

Centrifuge the precipitated peptide, decant the ether, and wash the peptide pellet with cold ether two more times.

-

Dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

-

-

Purification: Purify the crude peptide using reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 4: Bromophenol Blue Test for Monitoring Coupling of N-methylated Amino Acids

Reagents:

-

Test Solution: 0.05% (w/v) bromophenol blue in DMF.

Procedure:

-

Take a small sample of resin beads (10-20 beads) from the reaction vessel.

-

Wash the beads on a small piece of filter paper with DMF to remove any excess reagents.

-

Transfer the beads to a small test tube.

-

Add 1-2 drops of the bromophenol blue test solution.

-

Observe the color of the beads immediately.

-

Blue or blue-green beads: Incomplete coupling (free amine present). Recoupling is necessary.

-

Yellow-green beads: Coupling is nearly complete.

-

Yellow beads: Complete coupling (no free amine).

-

Mandatory Visualization

Caption: Workflow for Solid-Phase Peptide Synthesis Incorporating this compound.

Caption: Logical Relationship for the Coupling and Monitoring of this compound in SPPS.

References

Application Notes and Protocols for Z-D-Meala-OH in Cell Culture

For Researchers, Scientists, and Drug Development Professionals

Introduction

Z-D-Meala-OH, chemically known as N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine, is an amino acid derivative. While its precise biological mechanism and specific cellular targets are not extensively documented in publicly available literature, its structural similarity to other modified amino acids suggests potential applications in peptide synthesis and as a modulator of cellular processes.

Disclaimer: The following protocols are based on general laboratory practices for handling powdered compounds with limited solubility and biological information. Researchers should perform small-scale pilot experiments to determine the optimal conditions for their specific cell lines and assays.

Chemical and Physical Properties

A summary of the known quantitative data for this compound is presented in the table below for easy reference.

| Property | Value | Reference |

| Chemical Name | N-alpha-Benzyloxycarbonyl-N-alpha-Methyl-D-alanine | --INVALID-LINK--, --INVALID-LINK-- |

| CAS Number | 68223-03-0 | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Formula | C₁₂H₁₅NO₄ | --INVALID-LINK--, --INVALID-LINK-- |

| Molecular Weight | 237.25 g/mol | --INVALID-LINK-- |

| Appearance | White to off-white solid powder | --INVALID-LINK-- |

| Purity | >97% (typical) | --INVALID-LINK-- |

| Storage | Powder: -20°C for 3 years; In solvent: -80°C for 6 months | --INVALID-LINK-- |

Solution Preparation Protocol

Materials:

-

This compound powder

-

Dimethyl sulfoxide (B87167) (DMSO), cell culture grade

-

Sterile, nuclease-free microcentrifuge tubes

-

Sterile, filtered pipette tips

-

Vortex mixer

-

Water bath or heat block (optional, use with caution)

Protocol for Preparing a 10 mM Stock Solution:

-

Aseptic Technique: Perform all steps in a sterile laminar flow hood to maintain the sterility of the stock solution.

-

Weighing: Accurately weigh out 2.37 mg of this compound powder and transfer it to a sterile microcentrifuge tube.

-

Dissolution:

-

Add 1 mL of cell culture grade DMSO to the microcentrifuge tube containing the this compound powder.

-

Vortex the solution thoroughly for 1-2 minutes to aid dissolution.

-

Visually inspect the solution for any undissolved particles.

-

If particles remain, gentle warming in a water bath (not exceeding 37°C) for a short period may be attempted. Caution: The stability of this compound upon heating is unknown.

-

-

Sterilization: The stock solution prepared in DMSO is considered sterile if handled under aseptic conditions. Filtration is generally not recommended for high-concentration DMSO stocks as it may cause the compound to precipitate.

-

Storage: Aliquot the 10 mM stock solution into smaller, single-use volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles. Store the aliquots at -80°C.

Experimental Protocol: Determining Working Concentration

Note: As there is no established working concentration for this compound in cell culture, a dose-response experiment is essential.

Materials:

-

Cultured cells of interest

-

Complete cell culture medium

-

96-well cell culture plates

-

10 mM this compound stock solution

-

Cell viability assay (e.g., MTT, PrestoBlue™, or CellTiter-Glo®)

-

Multichannel pipette

-

CO₂ incubator

Protocol:

-

Cell Seeding: Seed your cells of interest into a 96-well plate at a density appropriate for your cell line and the duration of the experiment. Allow the cells to adhere and resume logarithmic growth (typically 24 hours).

-

Preparation of Serial Dilutions:

-

Prepare a series of dilutions of the 10 mM this compound stock solution in complete cell culture medium. A common starting range for a new compound is from 0.1 µM to 100 µM.

-

Ensure the final concentration of DMSO in the culture medium is consistent across all wells and does not exceed a level toxic to your cells (typically ≤ 0.5%). Include a vehicle control (medium with the same final DMSO concentration).

-

-

Cell Treatment: Remove the old medium from the cells and replace it with the medium containing the various concentrations of this compound. Include untreated and vehicle-treated control wells.

-

Incubation: Incubate the plate for a duration relevant to your experimental endpoint (e.g., 24, 48, or 72 hours).

-